molecular formula C7H8N2O3 B15242391 2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid

2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid

Cat. No.: B15242391
M. Wt: 168.15 g/mol
InChI Key: QJCKMXJLZKTZCM-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid is a compound that features a pyrimidine ring attached to a propanoic acid backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl and pyrimidine groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid typically involves the condensation of pyrimidine derivatives with appropriate carboxylic acid precursors. One common method includes the reaction of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with diamines in the presence of polyphosphoric acid . This reaction can be carried out under controlled temperature and pressure conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction process.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering cellular processes. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    3-(Pyrimidin-5-yl)propanoic acid: Similar structure but lacks the hydroxyl group.

    2-Hydroxy-3-(pyridin-5-yl)propanoic acid: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness: 2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid is unique due to the presence of both hydroxyl and pyrimidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2-hydroxy-3-pyrimidin-5-ylpropanoic acid

InChI

InChI=1S/C7H8N2O3/c10-6(7(11)12)1-5-2-8-4-9-3-5/h2-4,6,10H,1H2,(H,11,12)

InChI Key

QJCKMXJLZKTZCM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)CC(C(=O)O)O

Origin of Product

United States

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